(S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Description

BenchChem offers high-quality (S)-(-)-4-tert-Butyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-4-tert-Butyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

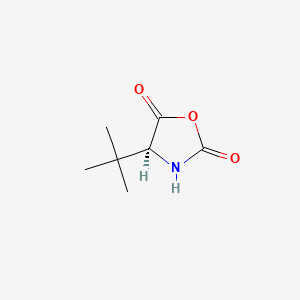

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXOXRGSKKLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569508, DTXSID801267732 | |

| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-38-2, 62965-56-4 | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Polymerization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

This technical guide provides an in-depth analysis of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione , commonly referred to as L-tert-Leucine N-Carboxyanhydride (L-Tle-NCA) .

Executive Summary

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4) is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . It serves as a critical high-energy monomer for the synthesis of sterically demanding, highly hydrophobic polypeptides and peptidomimetics.

Unlike standard amino acid NCAs (e.g., Alanine-NCA or Leucine-NCA), the bulky tert-butyl side chain at the C

Physicochemical Characterization

The extreme steric bulk of the tert-butyl group influences both the solid-state stability and solution-phase reactivity of this monomer.

| Property | Data | Technical Insight |

| Chemical Name | (S)-(-)-4-tert-Butyloxazolidine-2,5-dione | Systematic IUPAC nomenclature. |

| Common Name | L-tert-Leucine NCA | "NCA" denotes the reactive anhydride ring. |

| CAS Number | 62965-56-4 | Unique identifier for regulatory verification. |

| Molecular Formula | C₇H₁₁NO₃ | High carbon-to-heteroatom ratio indicates hydrophobicity. |

| Molecular Weight | 157.17 g/mol | Monomer unit mass for stoichiometric calculations. |

| Melting Point | 132°C (dec.) | High crystallinity; decomposes upon melting (CO₂ evolution). |

| Solubility | THF, DMF, Dioxane, DCM | Insoluble in water (rapid hydrolysis). |

| Appearance | White Crystalline Solid | Yellowing indicates hydrolysis or polymerization (impurity). |

Synthesis & Purification Architecture

The synthesis of L-Tle-NCA requires the cyclization of L-tert-Leucine using a phosgene equivalent. Due to the steric hindrance of the tert-butyl group, the reaction kinetics are slower than linear amino acids, requiring strict control over temperature to prevent premature oligomerization.

Synthetic Pathway (Fuchs-Farthing Method)

The standard protocol utilizes Triphosgene in dry THF or Dioxane.

-

Precursor: L-tert-Leucine (zwitterionic form).

-

Reagent: Triphosgene (0.34 eq) or Phosgene (gas).

-

Mechanism: Nucleophilic attack of the amine on phosgene, followed by intramolecular cyclization and elimination of HCl.

-

Critical Step: The removal of HCl is vital. Residual HCl acts as a catalyst for "Activated Monomer" polymerization (uncontrolled).

Purification Protocol (Self-Validating System)

-

Recrystallization: Must be performed in an inert atmosphere (Glovebox). Solvent system: THF/Hexane or Ethyl Acetate/Hexane.

-

Validation: Dissolve a sample in dry THF. It must remain clear. Turbidity indicates the presence of polymer (poly-tert-leucine) or hydrolyzed amino acid.

Reactivity Profile: Polymerization Dynamics

The core utility of this molecule lies in Ring-Opening Polymerization (ROP).[1] The tert-butyl group creates a "kinetic bottleneck" that researchers must navigate.

Steric Hindrance & Kinetics

The bulky side chain shields the C-5 carbonyl of the NCA ring. Consequently, the rate of nucleophilic attack (

-

Implication: Polymerization times are longer (hours to days vs. minutes).

-

Risk: Slower propagation allows competing side reactions (termination via reaction with solvent impurities) to dominate if the system is not ultra-pure.

Mechanism: NAM vs. AMM

Two distinct pathways govern the polymerization.[2][3][4][5] The choice of initiator dictates the topology and dispersity (

-

Normal Amine Mechanism (NAM):

-

Initiator: Primary Amines (e.g., Hexylamine, Benzylamine).

-

Process: Nucleophilic attack at C-5

Ring Opening -

Outcome: Linear polypeptides with controlled molecular weight (

) and low dispersity ( -

Expert Note: Due to the steric bulk of Tle-NCA, nucleophilic attack is slow. High vacuum techniques are required to remove CO₂ and drive the equilibrium.

-

-

Activated Monomer Mechanism (AMM):

-

Initiator: Tertiary Amines (e.g., Triethylamine) or Alkoxides.[5]

-

Process: Deprotonation of the NCA Nitrogen

NCA Anion attacks another NCA -

Outcome: Faster rates but poor control; broad dispersity and potential for cyclic polymers.

-

Hydrolysis (The "Silent Killer")

Like all NCAs, L-Tle-NCA is acutely moisture-sensitive.

-

Detection: Evolution of gas bubbles (CO₂) in a closed vial indicates moisture contamination.

-

Impact: The hydrolysis product (free amine) acts as a new initiator, leading to uncontrolled polymerization and "dead" low-MW oligomers.

Visualizing the Chemical Logic

The following diagrams map the synthesis and competing polymerization pathways, highlighting the critical decision points for the chemist.

Diagram 1: Synthesis & Degradation Cycle

Caption: The lifecycle of L-Tle-NCA. Synthesis requires anhydrous conditions; moisture triggers rapid degradation back to the starting amino acid.

Diagram 2: Competing Polymerization Mechanisms

Caption: Mechanistic divergence in NCA polymerization. Primary amines favor controlled linear growth (NAM), while bases trigger uncontrolled activated monomer propagation (AMM).

Applications in Drug Development

The unique properties of L-Tle-NCA make it a specialized tool in the pharmaceutical arsenal:

-

Conformational Locking: The bulky tert-butyl group restricts the rotation of the polymer backbone. Poly(L-tert-leucine) tends to adopt extended or specific helical conformations that are exceedingly stable against proteolytic degradation.

-

Hydrophobic Shielding: Incorporation of L-Tle blocks into amphiphilic copolymers creates a super-hydrophobic core, ideal for encapsulating non-polar drugs in micellar delivery systems.

-

Peptidomimetics: Used to introduce steric bulk into peptide drugs to prevent enzymatic docking, thereby increasing the in vivo half-life of the therapeutic.

Handling & Storage Protocols

-

Storage: -20°C under Argon/Nitrogen.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap for long-term storage.

-

Handling: Always manipulate within a Glovebox or via Schlenk techniques. Never weigh out on an open benchtop balance.

References

-

Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Springer.[2]

- Deng, C., & Wu, J. (2014). Ring-Opening Polymerization of N-Carboxyanhydrides.

- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.

- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.

- Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Initiation with Organometallic Species.

-

Formaggio, F., et al. (2005).[7] Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry - A European Journal, 11(8), 2395-2404. Retrieved from [Link]

Sources

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

- 6. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]

- 7. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of tert-Butyl Substituted Oxazolidine-2,5-diones

This guide details the thermodynamic and kinetic stability profiles of tert-butyl substituted oxazolidine-2,5-diones (commonly known as N-carboxyanhydrides or NCAs). It is designed for researchers synthesizing polypeptide-based therapeutics or materials.

Technical Guide & Handling Protocols

Executive Summary

Oxazolidine-2,5-diones (NCAs) are high-energy heterocycles used primarily as monomers for the ring-opening polymerization (ROP) of polypeptides. The introduction of tert-butyl groups—typically as side-chain protecting groups (e.g.,

While the tert-butyl ester side chain provides essential protection for carboxyl functionalities during polymerization, it does not significantly mitigate the inherent thermodynamic instability of the NCA ring. These compounds are metastable : they are kinetically trapped states that release significant free energy (

The Thermodynamic Landscape

Ring Strain and Entropic Drivers

The driving force for the reactivity of tert-butyl substituted NCAs is twofold:

-

Enthalpic Stress (

): The 5-membered ring possesses significant angle strain and dipole repulsion between the carbonyls at positions 2 and 5. -

Entropic Gain (

): Decomposition or polymerization releases CO

The "Metastable" Monomer

In a purified state at low temperature, Glu(OtBu)-NCA is kinetically stable. However, the activation energy (

| Parameter | Value (Approx.) | Implication |

| Ring Strain Energy | ~60–80 kJ/mol | High reactivity toward nucleophiles. |

| Polymerization Enthalpy | -15 to -20 kcal/mol | Exothermic reaction; risk of thermal runaway in bulk. |

| Melting Point | 90–98°C (dec.) | Monomers often decompose at or near their melting point. |

Impact of tert-Butyl Substitution

The location of the tert-butyl group dictates the stability profile. We must distinguish between Side-Chain Substitution (common) and N-Substitution (rare/specialized).

Side-Chain Substitution (e.g., Glu(OtBu)-NCA)

-

Structure: The tert-butyl group protects the

-carboxylic acid. -

Thermodynamics: The bulky ester is far from the NCA ring reacting centers (C-2 and C-5). It offers minimal steric stabilization to the ring itself.

-

Solubility: The lipophilic tert-butyl group increases solubility in organic solvents (THF, DMF), which can inadvertently accelerate moisture-induced hydrolysis if solvents are not strictly anhydrous.

N-Substitution (e.g., N-tert-butyl-NCA)

-

Structure: The tert-butyl group is attached directly to the nitrogen of the NCA ring.

-

Thermodynamics: The massive steric bulk of the tert-butyl group blocks the nucleophilic approach to the C-2 carbonyl.

-

Result: These derivatives are often too stable to polymerize under standard conditions and are used as specific acylating agents rather than polymer precursors.

Decomposition Pathways

Understanding the specific degradation mechanisms is critical for troubleshooting low yields or polydisperse products.

Diagram: Degradation vs. Polymerization

The following diagram illustrates the competing pathways for a generic tert-butyl substituted NCA.

Figure 1: Competing pathways for NCA consumption. Hydrolysis (red) generates free amines which then act as uncontrolled initiators, leading to "dead" monomer and low molecular weight oligomers.

Experimental Protocols for Stability Assessment

Purity & Decomposition Analysis (1H NMR)

Standard purity checks (melting point) are insufficient due to thermal decomposition.

Protocol:

-

Solvent: Use strictly anhydrous

or -

Sample Prep: Dissolve ~10 mg Glu(OtBu)-NCA in 0.6 mL solvent under

flow. -

Key Signals to Monitor:

-

-Proton (NCA): Typically

-

Contaminant (Hydrolyzed): Free amino acid

-proton shifts upfield. -

Contaminant (Acid): Broad peaks >10 ppm indicate carbamic acid or residual HCl (if synthesized via Fuchs-Farthing).

-

-Proton (NCA): Typically

-

Criterion: Purity must be >98% by integration for controlled polymerization.

Thermal Stability Testing (TGA/DSC)

Objective: Determine the safe processing window.

-

Instrument: TGA (Thermogravimetric Analysis).[1][2][3][4][5]

-

Conditions: Ramp 10°C/min under

. -

Expectation:

-

Onset (

): Glu(OtBu)-NCA typically shows mass loss onset around 95–110°C (CO -

Guidance: Any processing (drying, recrystallization) must occur at

(i.e., <50°C).

-

Storage and Handling Standards

The thermodynamic instability requires rigorous kinetic control during storage.

| Variable | Recommendation | Scientific Rationale |

| Temperature | -20°C to -80°C | Lowers Boltzmann probability of overcoming the activation barrier for ring opening. |

| Atmosphere | Argon/Nitrogen (Glovebox) | Excludes moisture. Even ppm levels of water initiate autocatalytic hydrolysis. |

| Container | Taped glass vial inside secondary jar with desiccant | Double-barrier protection against moisture diffusion. |

| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric water onto the cold monomer surface. |

"The Acid Trick" for Solution Stability

If NCAs must be kept in solution (e.g., for flow chemistry), adding trace anhydrous HCl (or using the hydrochloride salt form of the amine initiator) can stabilize the solution.

-

Mechanism: Protonation of the free amine terminus suppresses nucleophilic attack on the NCA ring, effectively "pausing" the polymerization until a base (like TEA) is added.

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -

Deming, T. J. (1997). Facile Synthesis of Block Copolypeptides of Defined Architecture. Nature. Link

-

Lu, H., & Cheng, J. (2007).

-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link -

Deng, C., et al. (2014). Polypeptide-based hydrogels: Synthesis, characterization, and biomedical applications. Progress in Polymer Science. Link

-

Williams, F. D., et al. (1971).[6] The rate of

-benzyl-L-glutamate NCA polymerizations. Biopolymers. Link

Sources

- 1. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol)-b-Poly(γ-Benzyl-l-Glutamate) | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective polymerization of gamma-benzyl glutamate NCA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steric Advantage: A Technical Guide to Bulky Side-Chain NCA Monomers

Topic: History and Development of Bulky Side-Chain NCA Monomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The polymerization of

Part 1: Historical Evolution & The Steric Challenge

The Leuchs Legacy and the "Bulky" Problem

Hermann Leuchs first synthesized NCAs in 1906, but for nearly a century, the polymerization of monomers with bulky side chains—such as

-

The Problem: Traditional primary amine initiators (Normal Amine Mechanism - NAM) often stalled when facing steric bulk.

-

The Side Reaction: The "Activated Monomer Mechanism" (AMM) competed with chain growth. Bulky side chains often exacerbated termination events or led to cyclic oligomers rather than linear polymers.

The Turning Point: Deming’s Metals (1997)

The field shifted radically when Deming introduced zerovalent nickel and cobalt initiators. Unlike amines, these transition metals formed stable metallacycle intermediates.

-

Impact on Bulky Monomers: The metal complex holds the growing chain end in a "grip," preventing the bulky side chain from terminating the reaction via back-biting. This allowed, for the first time, the synthesis of high-molecular-weight, low-dispersity polypeptides with massive side groups.

The Modern Era: Cheng’s Helical Stability

In the 2010s, Jianjun Cheng’s group demonstrated that extending the side chain bulk (e.g., placing the charge further from the backbone) reduces electrostatic repulsion and stabilizes the

Part 2: Mechanistic Pathways & Visualization

The choice of initiator for bulky NCAs is dictated by the competition between nucleophilic attack (good) and deprotonation (bad).

Diagram 1: Comparative Polymerization Mechanisms

This diagram contrasts the traditional amine route (prone to termination with bulky groups) against the Deming Metal-Amido route.

Caption: Comparison of Amine vs. Transition Metal initiation. Bulky groups increase the likelihood of AMM (red path), whereas metal catalysts (green path) enforce living polymerization.

Part 3: Synthetic Protocol (The Fuchs-Farthing Method)

The synthesis of the NCA monomer itself is the most critical step. Impurities (HCl, water) are fatal to polymerization. The following protocol describes the synthesis of

Reagents & Equipment

-

Precursor: L-Glutamic acid

-benzyl ester.[2][3][4] -

Reagent: Triphosgene (Solid, safer alternative to phosgene gas).

-

Solvent: Anhydrous THF (dried over CaH

) and Ethyl Acetate. -

Scavenger:

-Pinene (Crucial for trapping HCl without producing water).

Step-by-Step Methodology

| Step | Action | Technical Rationale (The "Why") |

| 1 | Suspension | Suspend L-Glutamic acid |

| 2 | Addition | Add |

| 3 | Reflux | Heat to 50°C. Stir until the suspension becomes clear (approx. 2-4 hours). |

| 4 | Concentration | Evaporate THF under vacuum to 1/3 volume. Do NOT dry completely. |

| 5 | Precipitation | Add the concentrate dropwise into cold (-20°C) anhydrous Hexane. |

| 6 | Recrystallization | Dissolve crude solid in minimal THF; add Hexane until cloudy; freeze at -20°C. Repeat 3x. |

| 7 | Storage | Store in a glovebox at -30°C. |

Part 4: Advanced Polymerization Strategies

For bulky monomers, simple amine initiation is often insufficient. Two advanced methods are recommended:

HMDS-Mediated ROP

Hexamethyldisilazane (HMDS) acts as a "silazane" initiator. It cleaves the NCA ring to form a trimethylsilyl-carbamate (TMS-Cbm) end group.

-

Mechanism: The TMS group temporarily "masks" the propagating amine, preventing it from attacking the side chains of bulky monomers.

-

Utility: Excellent for producing block copolymers of bulky monomers (e.g., PBLG-b-PEG).

Transition Metal Catalysis (Deming Method)

For ultra-high molecular weight (>100 kDa) or extremely bulky side chains (e.g., glycosylated NCAs):

-

Catalyst: Co(PMe

) -

Protocol: Mix NCA and Catalyst in THF inside a glovebox.

-

Advantage: The reaction is zero-order in monomer concentration, meaning the rate does not drop off as the solution becomes viscous—a key advantage when the "bulk" creates high viscosity.

Diagram 2: The HMDS Workflow

Visualizing the silicon-mediated masking strategy.

Caption: HMDS-mediated polymerization utilizes a TMS-transfer mechanism to control reactivity, essential for sterically hindered monomers.

Part 5: Applications in Drug Delivery (The "Cheng" Effect)

The development of bulky side-chain NCAs has directly enabled a new class of therapeutics.

Helix Stability and Cell Penetration

Research by Jianjun Cheng and others established that bulky side chains with specific charge placement can force the polypeptide backbone into a rigid

-

Mechanism: In standard poly(lysine), side-chain repulsion destabilizes the helix. By using a longer, bulkier linker (e.g., hexyl vs. ethyl), the charges are spaced further apart, and hydrophobic interactions between the linkers stabilize the helix.

-

Result: These "stiff" helical polypeptides penetrate cell membranes directly (pore formation) rather than via endocytosis, making them potent gene delivery vectors.

OEG-ylated Polypeptides

Incorporating Oligo-Ethylene Glycol (OEG) as a bulky side chain creates non-ionic, water-soluble polypeptides that exhibit Lower Critical Solution Temperature (LCST) behavior. These are synthesized via the ROP of OEG-cysteine or OEG-glutamate NCAs and are used for "smart" drug release triggered by body heat.

References

-

Leuchs, H. (1906).[5] Über die Glycin-carbonsäure.[6] Berichte der deutschen chemischen Gesellschaft. Link

-

Deming, T. J. (1997).[5][7] Facile synthesis of block copolypeptides of defined architecture. Nature.[8] Link

-

Lu, H., & Cheng, J. (2007).[7] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link

-

Gabrielson, N. P., et al. (2012). Reactive and Bioactive Cationic α-Helical Polypeptide Template for Nonviral Gene Delivery. Angewandte Chemie International Edition. Link

-

Vacogne, C. D., & Schlaad, H. (2015). Controlled Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Communications. Link

Sources

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 8. Helical peptide structure improves conductivity and stability of solid electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)

Executive Identity & Significance

Compound Name: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Synonyms: L-tert-Leucine N-carboxyanhydride (L-Tle-NCA), tert-Leucine NCA CAS Registry Number: 62965-56-4 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol [1][2][3][4]

Strategic Importance in Drug Development

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . Its steric bulk—conferred by the tert-butyl side chain—makes it a critical tool in medicinal chemistry for:

-

Conformational Restriction: Introducing rigid constraints into peptide backbones to enhance receptor selectivity.

-

Proteolytic Stability: The bulky side chain shields the peptide bond from enzymatic hydrolysis, extending the half-life of peptide therapeutics.

-

Polymer Therapeutics: It serves as a monomer for Ring-Opening Polymerization (ROP) to synthesize hydrophobic polypeptide blocks in amphiphilic copolymers.

Physicochemical Profile & Safety Data

The following data aggregates standard physicochemical properties and safety classifications. Note that specific toxicological data (LD50) is often limited for specialized NCAs; therefore, universal NCA precautions must be applied.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 118–120 °C | Decomposes if impure or wet |

| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate | Reacts with protic solvents (Water, Alcohols) |

| Optical Rotation | [α]²⁰D approx. -10° to -15° | Concentration dependent (typically c=1 in THF) |

| Purity Standard | ≥ 98.0% | Critical for polymerization (avoid Cl⁻ traces) |

HSE & Handling Protocols (Moisture Critical)

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled.

-

Physical Hazard: Reacts vigorously with water to release Carbon Dioxide (CO₂) .

Storage & Stability:

-

Temperature: Store at -20°C for long-term stability; 2–8°C for active use.

-

Atmosphere: Strictly inert (Argon or Nitrogen).[5]

-

Container: Tightly sealed glass vials with Parafilm/Teflon tape. Do not store in screw-cap bottles without a secondary desiccated container ; CO₂ buildup from hydrolysis can overpressurize vessels.

Synthesis & Manufacturing Logic

The synthesis of L-tert-Leucine NCA follows the Fuchs-Farthing method , utilizing triphosgene as a safer solid substitute for phosgene gas. This protocol emphasizes the removal of HCl, which is detrimental to NCA stability and polymerization control.

Reaction Pathway

The amino acid L-tert-Leucine reacts with triphosgene to form the NCA ring, releasing HCl.

Figure 1: Synthesis pathway via Triphosgene-mediated cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 10g of L-tert-Leucine NCA.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar. Connect the outlet to a NaOH trap to neutralize HCl/phosgene vapors.

-

Reagents:

-

L-tert-Leucine (10.0 g, 76.2 mmol)

-

Triphosgene (7.9 g, 26.6 mmol)

-

Anhydrous THF (150 mL)

- -Pinene (Optional but recommended as an HCl scavenger)

-

-

Procedure:

-

Suspend L-tert-Leucine in anhydrous THF under nitrogen flow.

-

Add Triphosgene in a single portion.

-

Heat the mixture to 50°C . The suspension will gradually clear as the NCA forms.

-

Critical Control Point: Monitor reaction by IR.[5] Look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .

-

Once the solution is clear (approx. 2-4 hours), purge with nitrogen for 30 minutes to remove dissolved HCl.

-

-

Purification (The "Self-Validating" Step):

-

Concentrate the solution to ~20 mL under vacuum.

-

Precipitate by adding anhydrous Hexane (100 mL) inside a glovebox or under positive nitrogen pressure.

-

Recrystallize from Ethyl Acetate/Hexane (1:3 v/v).

-

Validation: Dissolve a small sample in water. Immediate vigorous bubbling (CO₂ release) confirms active NCA. Lack of bubbling indicates hydrolysis has already occurred.

-

Application: Ring-Opening Polymerization (ROP)

The primary application of CAS 62965-56-4 is the synthesis of Poly(L-tert-leucine), a polypeptide with exceptional hydrophobic character and helical stability.

Workflow: Controlled Polymerization

To achieve a low Polydispersity Index (PDI), use a primary amine initiator (e.g., n-hexylamine) in a transition-metal-free environment.

Figure 2: Amine-initiated Ring-Opening Polymerization workflow.

Troubleshooting Guide

-

Problem: Solution turns cloudy immediately upon initiator addition.

-

Cause: Water contamination in solvent. The water initiates uncontrolled polymerization.[5]

-

Solution: Redistill DMF over CaH₂ and store over 4Å molecular sieves.

-

-

Problem: Low molecular weight.

-

Cause: High "termination" by impurities (trace HCl or amines).

-

Solution: Ensure NCA is recrystallized 3x and contains no residual chloride (test with AgNO₃ solution on hydrolyzed sample).

-

References

-

Chemical Identity & CAS : L-Leucine N-carboxy anhydride.[6] CAS Common Chemistry. American Chemical Society. [Link] (Note: While 3190-70-3 is Leucine NCA, 62965-56-4 is the specific tert-butyl derivative).

-

Synthesis Methodology : Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. [Link]

-

Polymerization Kinetics : Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. [Link]

-

Handling & Purification : Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672. [Link]

Sources

Comparative Technical Guide: Leucine NCA vs. Tert-Leucine NCA Monomers

Executive Summary

This technical guide provides a rigorous analysis of the structural, kinetic, and functional differences between L-Leucine N-carboxyanhydride (Leu-NCA) and L-tert-Leucine N-carboxyanhydride (Tle-NCA) . While both are hydrophobic

Molecular Architecture & Steric Analysis

The fundamental divergence in reactivity and polymer properties stems from the side-chain topology relative to the NCA ring.

Structural Topology

-

L-Leucine (Leu): Possesses a

-branched isobutyl side chain. The branching point is two carbons away from the -

L-tert-Leucine (Tle): Also known as tert-butylglycine, Tle features a tert-butyl group attached directly to the

. This creates a quaternary center at the

Steric Shielding Visualization

The following diagram illustrates the steric crowding effect. In Tle-NCA, the tert-butyl group effectively shields the C-5 carbonyl, significantly altering the kinetics of nucleophilic attack.

Figure 1: Comparative steric topology. The Tle side chain creates a "steric umbrella" that protects the NCA ring but hinders polymerization.

Synthesis and Purification Protocols

Synthesis Strategy (Fuchs-Farthing Method)

Both monomers are typically synthesized via the Fuchs-Farthing method using triphosgene. However, Tle-NCA requires modified conditions due to its unique solubility and stability profile.

Table 1: Comparative Synthesis Parameters

| Parameter | L-Leucine NCA | L-tert-Leucine NCA |

| Precursor | L-Leucine (Natural) | L-tert-Leucine (Synthetic/Enzymatic) |

| Reagent | Triphosgene (0.33 eq) | Triphosgene (0.35 eq) |

| Solvent | THF or Ethyl Acetate | THF (High solubility required) |

| Reaction Time | 2–3 hours (Rapid) | 4–6 hours (Sluggish ring closure) |

| Purification | Recrystallization (Hexane/THF) | Recrystallization (difficult) or Sublimation |

| Yield | High (>80%) | Moderate (60–70%) |

Experimental Protocol: Synthesis of L-tert-Leucine NCA

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive chemistry.

-

Suspension: Suspend L-tert-leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL) under nitrogen flow.

-

Phosgenation: Add triphosgene (7.9 g, 26.6 mmol) directly to the suspension. Caution: Phosgene gas is generated in situ.

-

Heating: Heat the mixture to 50°C. Unlike Leu, which clears rapidly, Tle may require 4+ hours to form a clear solution due to the steric hindrance protecting the amine from initial attack.

-

Work-up: Once clear, sparge with dry nitrogen for 30 mins to remove excess HCl/phosgene.

-

Concentration: Evaporate THF under vacuum to yield an oil or semi-solid.

-

Crystallization: Dissolve the crude oil in a minimum amount of anhydrous ethyl acetate inside a glovebox. Layer with dry hexanes (1:3 ratio) and store at -20°C.

-

Critical Insight: Tle-NCA crystallizes with difficulty compared to Leu-NCA. If oil persists, sublimation (high vacuum, 40°C) is the preferred purification method to ensure polymerization-grade purity.

-

Polymerization Kinetics & Mechanism

The most profound difference lies in the Ring-Opening Polymerization (ROP) kinetics.

Mechanism of Action

Standard NCA polymerization proceeds via the Normal Amine Mechanism (NAM) , where the terminal amine of the growing chain attacks the C-5 carbonyl of the monomer.

-

Leu-NCA: The C-5 carbonyl is unhindered. Propagation is fast (

is high). High molecular weight (MW) polymers are easily achieved. -

Tle-NCA: The tert-butyl group sterically crowds the C-5 position. The nucleophilic attack is kinetically disfavored. Consequently, Tle-NCA is extremely difficult to homopolymerize to high MW. It is often used as a comonomer or requires transition metal catalysts (e.g., Cobalt or Nickel amido-amidate complexes) to force the reaction.

Kinetic Pathway Diagram

Figure 2: Kinetic divergence in ROP. Tle-NCA faces a significant energy barrier at the propagation step.

Conformational Properties & Applications

Secondary Structure[7][8][9]

-

Poly(L-Leucine): The "Gold Standard" for

-helix formation. The isobutyl side chains interdigitate perfectly along the helix, stabilizing the structure via hydrophobic interactions. -

Poly(L-tert-Leucine): The bulky tert-butyl group destabilizes the standard

-helix due to repulsion with the backbone carbonyl oxygen of the i-4 residue. However, in short peptides, Tle is a powerful "conformational locker." It restricts the rotation of the

Drug Development Utility

The distinct properties dictate their use in pharmaceutical applications:

| Feature | L-Leucine | L-tert-Leucine |

| Primary Role | Hydrophobic core builder, Helix stabilizer | Proteolytic shield, Conformational constraint |

| Proteolytic Stability | Low (Trypsin/Chymotrypsin sensitive) | High (Steric bulk prevents enzyme access) |

| Application | Self-assembling gels, Tissue scaffolds | Peptide drugs (e.g., HIV protease inhibitors), Chiral auxiliaries |

Self-Validating Protocol Tip: To verify if you have successfully incorporated Tle into a peptide sequence, perform a Trypsin digest assay. A sequence containing Tle will remain intact significantly longer than its Leu counterpart, confirmed via HPLC/MS analysis.

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. -

Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature.

-

Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix. Journal of the American Chemical Society.

-

Cheng, J., & Deming, T. J. (2012).

-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. -

Gennari, C., et al. (1996). Synthesis of Enantiomerically Pure tert-Leucine. Liebigs Annalen.

Technical Guide: The Role of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione in Peptidomimetics

Executive Summary

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, commonly known as L-tert-Leucine N-carboxyanhydride (L-Tle-NCA) , is a high-value heterocyclic monomer used in the synthesis of advanced peptidomimetics and synthetic polypeptides. Unlike standard amino acid derivatives, this molecule serves as a highly reactive, self-activating precursor that enables the introduction of the sterically demanding tert-butyl group into peptide backbones via Ring-Opening Polymerization (ROP).

This guide details the technical utility of L-Tle-NCA, focusing on its role in creating proteolytically stable hydrophobic cores, inducing specific secondary structures through steric constraint, and its application in block copolymer synthesis.

Chemical Identity & Structural Significance[1][2][3]

The molecule is the N-carboxyanhydride (NCA) derivative of L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid). Its cyclic anhydride structure activates the amino acid for polymerization without the need for external coupling reagents, releasing only CO₂ as a byproduct.

The "Steric Zipper" Effect

The defining feature of this monomer is the tert-butyl side chain at the C4 position.

-

Steric Bulk: The tert-butyl group is significantly bulkier than the isopropyl group of Valine or the isobutyl group of Leucine. This restricts the rotation of the

and -

Conformational Locking: When polymerized or coupled, the Tle residue forces the backbone into extended conformations or stable helical structures (depending on solvent and co-monomers), effectively "locking" the peptidomimetic structure.

-

Hydrophobicity: It introduces a high degree of lipophilicity, crucial for membrane-penetrating peptides or hydrophobic cores in amphiphilic block copolymers.

Physical Properties Table

| Property | Specification | Relevance |

| IUPAC Name | (S)-4-(tert-butyl)oxazolidine-2,5-dione | Definitive chemical identity. |

| Precursor | L-tert-Leucine | Non-proteinogenic amino acid source. |

| Molecular Weight | 157.17 g/mol | Calculation of monomer-to-initiator ratios. |

| Reactivity | High (Moisture Sensitive) | Requires inert atmosphere (glovebox/Schlenk). |

| Byproduct | Carbon Dioxide (CO₂) | Driving force for polymerization (Entropy). |

| Solubility | THF, DMF, Dioxane | Compatible with standard organic synthesis. |

Synthesis & Handling Protocols

The synthesis of L-Tle-NCA requires strict exclusion of moisture to prevent premature polymerization or hydrolysis. The Fuchs-Farthing method (phosgenation) is the industry standard.

Synthesis Workflow (Fuchs-Farthing)[4]

-

Reagents: L-tert-Leucine, Triphosgene (solid phosgene equivalent),

-Pinene (HCl scavenger). -

Solvent: Anhydrous THF or Dioxane.

Step-by-Step Protocol:

-

Suspension: Suspend L-tert-Leucine (1 eq) in anhydrous THF under Argon.

-

Addition: Add

-Pinene (2-3 eq) to scavenge HCl. Add Triphosgene (0.35 eq) dissolved in THF dropwise. -

Reflux: Heat to 50–60°C. The suspension will clear as the amino acid cyclizes into the NCA.

-

Purification (Critical): Evaporate solvent. Recrystallize the crude oil from THF/Hexane inside a glovebox.

-

Note: Trace HCl or amine impurities will cause uncontrolled polymerization.

-

Visualization: Synthesis Pathway

Caption: Figure 1. The Fuchs-Farthing synthesis route converting L-tert-Leucine to its NCA derivative via phosgenation.

Mechanism of Action: Ring-Opening Polymerization (ROP)[5]

L-Tle-NCA is primarily used to synthesize Poly(L-tert-leucine) or block copolymers. The polymerization is driven by the release of CO₂. There are two primary mechanisms, controlled by the choice of initiator.[1]

Normal Amine Mechanism (NAM)

Used when the initiator is a primary amine (R-NH₂).

-

Nucleophilic Attack: The amine attacks the C5 carbonyl of the NCA ring.

-

Ring Opening: The ring opens to form a carbamic acid intermediate.

-

Decarboxylation: CO₂ is lost, regenerating a free amine at the chain end.

-

Propagation: The new amine attacks another NCA monomer.

Activated Monomer Mechanism (AMM)

Occurs with basic initiators or sterically hindered amines. The initiator deprotonates the nitrogen of the NCA ring, creating a nucleophilic monomer that attacks another monomer. This pathway is often faster but less controlled (higher polydispersity).

Visualization: Polymerization Logic

Caption: Figure 2. Mechanistic pathways for the polymerization of L-Tle-NCA. NAM is preferred for controlled molecular weight.

Peptidomimetic Applications

The incorporation of L-Tle-NCA derived units into peptidomimetics offers distinct pharmacological advantages.

Proteolytic Stability

Peptides containing tert-leucine residues are highly resistant to enzymatic degradation.

-

Mechanism: The bulky tert-butyl group sterically hinders the active sites of proteases (such as trypsin or chymotrypsin) from accessing the peptide bond.

-

Application: Ideal for oral drug candidates where gastric stability is required.

Hydrophobic Core Engineering

In synthetic biology and drug delivery, L-Tle-NCA is used to build the hydrophobic block of amphiphilic copolypeptides (e.g., PEG-b-Poly(Tle)).

-

Self-Assembly: These copolymers self-assemble into stable micelles or vesicles in water.

-

Advantage: The extreme hydrophobicity of the Tle block creates a denser, more stable core than Leucine or Valine, improving drug encapsulation efficiency.

Conformational Constraint (The "Lock")

The Tle residue acts as a conformational anchor.

-

Beta-Sheet Disruption: In some contexts, the bulk prevents aggregation into beta-sheets (preventing amyloid-like fibril formation).

-

Helix Stabilization: In specific solvent environments, Poly(Tle) adopts rigid helical conformations that are stable even at higher temperatures.

Experimental Protocol: Polymerization of L-Tle-NCA

Objective: Synthesis of Poly(L-tert-Leucine) using n-Hexylamine initiator.

-

Preparation: inside a glovebox (H₂O < 0.1 ppm), dissolve purified L-Tle-NCA (500 mg) in anhydrous DMF (5 mL).

-

Initiation: Prepare a stock solution of n-hexylamine in DMF. Add calculated volume to the NCA solution to achieve desired degree of polymerization (e.g., Monomer/Initiator = 50).

-

Reaction: Stir at room temperature.

-

Observation: Evolution of CO₂ bubbles indicates active polymerization.

-

Time: Allow to react for 24–48 hours until CO₂ evolution ceases.

-

-

Termination: Remove from glovebox and precipitate into cold diethyl ether.

-

Characterization:

-

FTIR: Disappearance of anhydride peaks (1785, 1855 cm⁻¹) and appearance of amide bands.

-

GPC: Determine molecular weight (

) and dispersity (

-

References

-

Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -

Formaggio, F., et al. (2005).[2] Preferred Conformations of Peptides Containing tert-Leucine. Chemistry – A European Journal.[3] Link

-

Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures from N-Carboxyanhydrides. Chemical Reviews. Link

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

ring-opening polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Application Note: Precision Ring-Opening Polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)

Abstract

This technical guide details the controlled (commonly referred to as L-tert-Leucine NCA ). Due to the significant steric bulk of the tert-butyl side chain, this monomer exhibits unique kinetic profiles and forms polypeptides with exceptional hydrophobic stability and conformational rigidity. This protocol prioritizes the Hexamethyldisilazane (HMDS)-mediated ROP method, chosen for its ability to yield well-defined molecular weights, narrow dispersity (Đ), and metal-free end products suitable for biomedical applications.

Introduction & Mechanistic Insight

The monomer (S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride derivative of L-tert-leucine. Unlike standard amino acids (e.g., Alanine, Leucine), the tert-butyl group at the

-

Steric Impact: The bulk hinders nucleophilic attack at the C-5 carbonyl during propagation, potentially slowing kinetics compared to unhindered NCAs. However, it also suppresses chain-transfer side reactions, often allowing for higher control if moisture is rigorously excluded.

-

Conformational Utility: Poly(L-tert-leucine) serves as a powerful hydrophobic anchor in amphiphilic block copolypeptides used for drug delivery, owing to its resistance to enzymatic hydrolysis and strong tendency to self-assemble.

Polymerization Pathways

While primary amines initiate via the "Normal Amine Mechanism" (NAM), they are susceptible to termination by side reactions. We utilize HMDS-mediated polymerization , which follows a silyl-carbamate mechanism. This ensures "living" characteristics and allows for precise molecular weight targeting (

Figure 1: HMDS-mediated ROP mechanism. The trimethylsilyl (TMS) group protects the active amine terminus, preventing "activated monomer" side reactions and ensuring linear kinetics.

Material Handling & Pre-Requisites

Critical Warning: NCAs are exquisitely sensitive to moisture. A single drop of water can initiate uncontrolled polymerization or degrade the monomer into the amino acid.

-

Environment: All manipulations must occur in a glovebox (

ppm -

Solvent Purity:

-

THF/DMF: Must be dried over alumina columns (solvent purification system) or distilled over

. -

Verification: Test solvent dryness using a colorimetric indicator (e.g., fluorenone/Na) or Karl Fischer titration (

ppm water required).

-

Protocol 1: Monomer Purification (Flash Chromatography)

Standard recrystallization is often inefficient for bulky NCAs. The "Deming Method" (Flash Chromatography) is recommended for high purity.

Materials:

-

Crude (S)-tLeu-NCA

-

Anhydrous THF

-

Anhydrous Hexanes

-

Dry Silica Gel (baked at 120°C under vacuum for 24h)

-

Glovebox or Schlenk setup

Steps:

-

Dissolution: Dissolve crude NCA in minimal anhydrous THF inside the glovebox.

-

Precipitation Check: Add equal volume of anhydrous hexanes. If oiling occurs, add more THF until clear.

-

Column Setup: Pack a glass column with the dry silica gel using 1:1 THF:Hexanes (anhydrous).

-

Elution: Load the NCA solution. Elute with 1:1 THF:Hexanes. Collect fractions in dry vials.

-

Analysis: Spot fractions on a TLC plate (stain with ninhydrin; NCA spots turn purple upon heating).

-

Isolation: Combine pure fractions and remove solvent under high vacuum (Schlenk line) at room temperature.

-

Sublimation (Optional but Recommended): For ultra-high MW targeting (

), sublime the resulting solid at

Protocol 2: HMDS-Mediated Polymerization

Target: Synthesis of Poly(L-tert-Leucine)

Reagents:

-

Purified (S)-tLeu-NCA (MW

185.2 g/mol ) -

Initiator: Hexamethyldisilazane (HMDS) (purified by distillation)

-

Solvent: Anhydrous THF (or DMF if solubility is an issue)

Calculations:

-

Target

: -

[M]/[I] Ratio: 50:1.

Procedure:

-

Preparation (In Glovebox):

-

Weigh 500 mg (2.70 mmol) of (S)-tLeu-NCA into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.

-

Dissolve in 4.5 mL of anhydrous THF. (Monomer concentration

M).

-

-

Initiation:

-

Prepare a stock solution of HMDS in THF.

-

Calculate required HMDS:

. -

Add the calculated volume of HMDS stock solution to the NCA solution rapidly under vigorous stirring.

-

-

Reaction:

-

Cap the vial tightly (or seal Schlenk tube).

-

Stir at room temperature (

). -

Note on Kinetics: Due to the tert-butyl bulk, reaction time may be longer than standard Leu-NCA. Allow 24–48 hours.

-

Monitoring: Monitor by FTIR. The reaction is complete when the anhydride carbonyl peaks (approx. 1850 cm

and 1785 cm

-

-

Termination & Isolation:

-

Remove from glovebox.

-

Expose to air/moisture to hydrolyze the TMS end-group (or add 1M HCl/MeOH dropwise).

-

Precipitate the polymer into a large excess (10x volume) of cold Diethyl Ether or Methanol.

-

Centrifuge and wash the white pellet 3x with diethyl ether.

-

Dry under vacuum at

overnight.

-

Characterization & Data Interpretation

| Technique | Parameter | Expected Observation | Troubleshooting |

| FTIR | Conversion | Disappearance of peaks at 1855, 1785 cm | Residual anhydride peaks indicate incomplete conversion. Check solvent purity. |

| Structure | Broadening of resonances compared to monomer. Distinct t-butyl signal (~1.0 ppm). | Sharp peaks suggest residual monomer. | |

| GPC/SEC | MW & Dispersity | Monomodal peak. Target Đ < 1.2. | Bimodal peak suggests water contamination (initiation by water) or chain coupling. |

| MALDI-TOF | End-Group | Single distribution corresponding to | Mass series matching |

Experimental Workflow Diagram

Figure 2: End-to-end workflow for the synthesis of Poly(L-tert-Leucine).

Troubleshooting & Expert Tips

-

"Dead" Reaction: If the solution remains clear and FTIR shows no change after 24h, the initiator may have been deactivated by adventitious water. Solution: Re-distill HMDS and verify solvent dryness (

ppm water). -

Precipitation Issues: Poly(tert-leucine) is extremely hydrophobic. If it does not precipitate well in methanol, try pure diethyl ether or hexanes.

-

Solubility: The resulting polymer can be prone to aggregation. For GPC analysis, use LiBr (0.1 M) in DMF or HFIP (Hexafluoroisopropanol) as the mobile phase to break up helical aggregates.

References

-

Lu, H., & Cheng, J. (2007).[1] Hexamethyldisilazane-Mediated Controlled Polymerization of

-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link -

Kramer, J. R., & Deming, T. J. (2010).

-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link -

Dimitrov, I., & Schlaad, H. (2003). Synthesis of Block Copolypeptides Using Hexamethyldisilazane as Initiator.[1] Chemical Communications, (23), 2944–2945. Link

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link

Sources

Synthesis of Poly(tert-leucine) via Amine-Initiated Ring-Opening Polymerization: An Application Note and Protocol

Introduction

Poly(tert-leucine), a synthetic polypeptide with a bulky hydrophobic side chain, is a material of significant interest in the development of novel biomaterials, drug delivery systems, and advanced nanomaterials. Its unique structural properties, stemming from the sterically demanding tert-butyl group, can impart rigidity and self-assembly characteristics to macromolecular architectures. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely adopted method for the synthesis of well-defined polypeptides.[1][2] Among the various initiation strategies, the use of primary amine initiators offers a robust and straightforward approach to producing polypeptides with controlled molecular weights and narrow molecular weight distributions.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(tert-leucine) using a primary amine initiator. We will delve into the underlying "Normal Amine Mechanism" (NAM), provide detailed, step-by-step protocols for the synthesis of the L-tert-leucine N-carboxyanhydride (NCA) monomer and its subsequent polymerization, and outline the essential characterization and purification techniques. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.

Mechanistic Insight: The Normal Amine Mechanism (NAM)

The primary amine-initiated ROP of NCAs proceeds via the Normal Amine Mechanism (NAM).[2][4] This mechanism is a nucleophilic ring-opening process where the primary amine initiator directly attacks the C5 carbonyl carbon of the NCA monomer. This is followed by the opening of the anhydride ring and subsequent decarboxylation to generate a new primary amine at the chain end, which then propagates the polymerization by attacking another NCA monomer.[1] This process allows for a "living" polymerization, where each initiator molecule generates one polymer chain, enabling predictable control over the degree of polymerization by adjusting the monomer-to-initiator ratio.

Experimental Protocols

Part 1: Synthesis of L-tert-leucine N-Carboxyanhydride (NCA)

The synthesis of the NCA monomer is a critical first step that requires anhydrous conditions to prevent premature polymerization. This protocol is adapted from established methods for NCA synthesis.[2]

Materials:

-

N-methoxycarbonyl-L-tert-leucine

-

Toluene (anhydrous)

-

Acetyl chloride

-

Petroleum ether (anhydrous)

-

Round-bottom flask with a reflux condenser and a calcium chloride drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Schlenk line or glove box (recommended for optimal results)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-methoxycarbonyl-L-tert-leucine (e.g., 5.67 g, 30 mmol) in anhydrous toluene (25 mL).

-

Addition of Acetyl Chloride: To the stirred solution, add acetyl chloride (e.g., 2.59 g, 33 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2 and methyl chloride).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation to obtain a solid residue.

-

Recrystallization: Recrystallize the crude solid product from a mixture of toluene and petroleum ether to yield purified L-tert-leucine-N-carboxy anhydride as a crystalline solid.

-

Drying and Storage: Dry the purified NCA under high vacuum and store it in a desiccator at -20°C under an inert atmosphere to prevent degradation and moisture-induced polymerization.

Part 2: Amine-Initiated Ring-Opening Polymerization of L-tert-leucine NCA

This protocol outlines the polymerization of L-tert-leucine NCA using n-hexylamine as a primary amine initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization and, consequently, the molecular weight of the resulting poly(tert-leucine).

Materials:

-

L-tert-leucine N-carboxyanhydride (synthesized as described above)

-

n-Hexylamine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous methanol

-

Schlenk flask with a magnetic stir bar

-

Syringes for liquid transfers

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-tert-leucine NCA in anhydrous DMF to achieve the target concentration (e.g., 5-10 wt%).

-

Initiator Preparation: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration should be calculated to allow for the precise addition of the desired molar equivalent of the initiator.

-

Initiation: Using a syringe, rapidly inject the calculated volume of the n-hexylamine solution into the stirred NCA solution at room temperature.

-

Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

-

Termination and Precipitation: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a small amount of anhydrous methanol. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol or water.

-

Purification: Collect the precipitated poly(tert-leucine) by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly(tert-leucine) under high vacuum to a constant weight.

Characterization of Poly(tert-leucine)

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the polymer structure. Due to the limited solubility of poly(tert-leucine) in common NMR solvents, a strong acid solvent like trifluoroacetic acid-d (TFA-d) is often required to obtain a well-resolved spectrum.

-

Expected ¹H NMR signals (in TFA-d):

-

A broad signal corresponding to the amide protons (-NH-) of the polymer backbone.

-

A signal for the α-proton (-CH-) of the repeating unit.

-

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl side chain (-C(CH₃)₃).

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[5][6]

-

Typical GPC/SEC conditions:

-

Mobile Phase: N,N-dimethylformamide (DMF) with 0.01 M LiBr is a common eluent for polypeptides.

-

Columns: A set of columns suitable for the expected molecular weight range.

-

Calibration: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.

-

Expected Results: A narrow and monomodal peak is indicative of a controlled polymerization, with a PDI value close to 1.1.

-

Data Presentation

| Parameter | Description |

| Monomer | L-tert-leucine N-carboxyanhydride |

| Initiator | n-Hexylamine |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 24 - 72 hours |

| Target [M]/[I] ratio | 20:1 to 200:1 (to control molecular weight) |

| Purification | Precipitation in methanol or water |

Visualizations

Workflow for Poly(tert-leucine) Synthesis

Caption: Workflow for the synthesis and characterization of poly(tert-leucine).

Mechanism of Amine-Initiated NCA Polymerization

Caption: The Normal Amine Mechanism for NCA polymerization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of NCA chemistry.[1][2] To ensure the trustworthiness of your results, it is crucial to:

-

Confirm Monomer Purity: The purity of the L-tert-leucine NCA is paramount. Impurities can lead to uncontrolled polymerization or chain termination. Purity should be confirmed by melting point and NMR spectroscopy.

-

Maintain Anhydrous Conditions: NCAs are highly sensitive to moisture. All solvents and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere to prevent premature initiation by water.

-

Verify Polymer Structure and Purity: The structure of the final poly(tert-leucine) should be confirmed by ¹H NMR. The absence of monomer signals indicates successful purification.

-

Assess Molecular Weight Control: GPC/SEC analysis should demonstrate a linear relationship between the obtained number-average molecular weight (Mn) and the theoretical molecular weight calculated from the [M]/[I] ratio. The PDI should be low (typically < 1.2), indicating a controlled polymerization process.

References

-

Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction. (2013). PubMed. [Link]

-

Primary ammonium/tertiary amine-mediated controlled ring opening polymerisation of amino acid N-carboxyanhydrides. (n.d.). Royal Society of Chemistry. [Link]

-

Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois. [Link]

-

Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. (2019). PMC. [Link]

-

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. [Link]

-

Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ChemRxiv. [Link]

-

Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. (2021). MDPI. [Link]

-

TOSOH Ambient Temperature GPC (DMF). (n.d.). Soft Matter Facility (SoMF). [Link]

-

Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). University of Twente. [Link]

-

¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a)... (n.d.). ResearchGate. [Link]

-

Gel Permeation Chromatography (GPC) - DMF. (n.d.). UCSB Shared Instrumentation Network. [Link]

-

Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (n.d.). MPG.PuRe. [Link]

-

Macromolecular chemistry - Gel permeation chromatography (GPC). (n.d.). TU Chemnitz. [Link]

-

NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). PMC. [Link]

-

Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. (n.d.). Aidic. [Link]

-

Practical considerations in Gel Permeation Chromatography analysis of polyolefins. (2021). Polymer Char. [Link]

-

PROCESS FOR PRODUCING TERT-LEUCINE. (2003). European Patent Office. [Link]

-

Gel permeation chromatography methods in the analysis of lactide-based polymers. (2018). JYX: JYU. [Link]

-

Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight. (n.d.). PMC. [Link]

-

Solved The ^1H NMR spectrum of trifluoroacetic acid... (2016). Chegg. [Link]

- Method for the separation of leucine. (n.d.).

-

Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. (2019). Metrologia. [Link]

-

Synthesis of tert-Leucine and Related Amino Acids. (n.d.). De Gruyter. [Link]

Sources

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. mdpi.com [mdpi.com]

- 4. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. somf.engr.tamu.edu [somf.engr.tamu.edu]

- 6. Gel Permeation Chromatography (GPC) - DMF | UCSB Shared Instrumentation Network [sharedinstrumentation.ucsb.edu]

Precision Synthesis of Helical Polypeptides: HMDS-Mediated ROP of tert-Butyl-L-Glutamate NCA

This Application Note provides a rigorous, field-proven guide for the precision synthesis of helical poly(γ-tert-butyl-L-glutamate) (PtBuLG) using N-carboxyanhydride (NCA) ring-opening polymerization (ROP). Unlike traditional primary amine-initiated methods, this protocol emphasizes the Hexamethyldisilazane (HMDS)-mediated approach to ensure predictable molecular weights, narrow dispersity, and reproducible secondary structure formation.

Abstract

The synthesis of well-defined helical polypeptides requires strict control over impurities and initiation kinetics. While primary amine initiators often yield broad dispersities due to slow initiation relative to propagation, hexamethyldisilazane (HMDS) enables a "living-like" polymerization via a trimethylsilyl carbamate (TMS-CBM) intermediate.[1] This guide details the purification of

Introduction & Mechanistic Insight

The Challenge of Helicity

Polypeptides like PtBuLG adopt rigid

Why HMDS? (Expertise & Experience)

Traditional primary amines (e.g., hexylamine) follow the Normal Amine Mechanism (NAM) . In NAM, the nucleophilic amine attacks the C5 carbonyl of the NCA.[2] This is effective but sensitive to impurities and often slow. HMDS operates via a distinct mechanism:

-

Initiation: HMDS cleaves the NCA ring to form a TMS-carbamate end-group.[1][3]

-

Propagation: The TMS group transfers to the incoming monomer, ensuring the active chain end remains protected and "living."[3]

-

Result: Faster kinetics, narrower dispersity (

), and higher tolerance for minor impurities compared to NAM.

Reaction Mechanism Visualization

Caption: HMDS-mediated Ring-Opening Polymerization (ROP) mechanism. The TMS-carbamate intermediate ensures controlled propagation.

Material Preparation: The Foundation of Success

Critical Note: 90% of failures in NCA polymerization are due to impure monomers or wet solvents. Do not skip these steps.

3.1. Reagents

-

Monomer:

-tert-butyl-L-glutamate NCA (tBu-Glu-NCA). -

Initiator: Hexamethyldisilazane (HMDS), 99.9% (Sigma-Aldrich).

-

Solvent: Anhydrous DMF or THF (Water content < 10 ppm).

-

Precipitant: Diethyl ether or Methanol (Cold).

3.2. Protocol: Monomer Purification (Recrystallization)

Commercial NCAs often contain acid impurities (HCl) from the Fuchs-Farthing synthesis.

-

Dissolution: Dissolve 1.0 g of crude tBu-Glu-NCA in the minimum amount of anhydrous THF (~3-5 mL) inside a glovebox or under inert flow.

-

Precipitation: Add anhydrous Hexane (approx. 10-15 mL) dropwise until the solution turns cloudy.

-

Crystallization: Store at -20°C for 12-24 hours.

-

Collection: Filter the white crystals under inert atmosphere. Wash 2x with cold Hexane.

-

Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours.

-

Validation: Check melting point (Target: ~78-80°C) or FTIR (sharp doublets at 1850/1790 cm⁻¹; no broad OH peak at 3400 cm⁻¹).

Experimental Protocol: HMDS-Mediated Polymerization

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of helical PtBuLG.

Step-by-Step Procedure

-

Preparation: Inside a glovebox (

ppm), weigh 500 mg (2.18 mmol) of purified tBu-Glu-NCA into a 20 mL vial equipped with a magnetic stir bar. -

Solvation: Add 4.0 mL of anhydrous DMF. Stir until fully dissolved.

-

Note: DMF is preferred for solubility; THF can be used but may require larger volumes.

-

-

Initiator Addition:

-

Target Degree of Polymerization (

): 50. -

Calculation:

. -

Prepare a stock solution of HMDS in DMF. Add the calculated volume containing 0.0436 mmol of HMDS to the monomer solution.

-

-

Reaction: Seal the vial tightly. Stir at room temperature (20-25°C).

-

Observation: Bubbles (

) may form initially.

-

-

Monitoring:

-

Workup:

-

Pour the reaction mixture into 40 mL of cold diethyl ether (excess) under vigorous stirring.

-

The polymer will precipitate as a white fibrous solid.

-

Centrifuge (4000 rpm, 5 min) and decant the supernatant.

-

Re-dissolve in minimal THF and re-precipitate in ether (repeat 2x) to remove unreacted monomer.

-

-

Drying: Dry the white solid in a vacuum oven at 40°C overnight.

Characterization & Validation

5.1. Data Presentation: Expected Results

| Technique | Parameter | Expected Result for Helical PtBuLG |

| 1H NMR | Purity | Broad peaks (due to rigidity). Alpha-proton shift ~3.9 ppm. Absence of sharp NCA peaks. |

| GPC (DMF) | Dispersity ( | 1.05 - 1.20 (Indicates controlled HMDS mechanism). |

| FTIR | Secondary Structure | Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands characteristic of |

| CD Spec | Helicity | Double minima at 208 nm and 222 nm . |

5.2. Circular Dichroism (CD) Protocol

The Gold Standard for Helicity.

-

Sample Prep: Dissolve 0.1 mg/mL PtBuLG in Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (helix-promoting solvents). Note: THF is UV-opaque below 212nm; avoid for CD.

-

Measurement: Scan from 260 nm to 190 nm in a 1 mm quartz cuvette.

-

Analysis:

-

Look for the "W" shape: Minima at 208/222 nm.

-

Calculate Mean Residue Ellipticity (

) to quantify helix content.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Dispersity ( | Water contamination | Re-dry solvent over molecular sieves (3Å). Flame-dry glassware. |

| Low Yield / No Polymer | Impure Monomer (Acidic) | Recrystallize NCA again. Wash with aqueous |

| Insoluble Product | Molecular Weight too high | Increase Initiator concentration (lower M/I ratio). |

| Loss of Helicity (CD) | Solvent effect | Ensure CD is run in TFE or HFIP. DMF disrupts CD signals below 260nm. |

References

-

Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

-

Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. Link

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

-

Hadley, M. E., et al. (2012). Helical Polypeptide-Based Materials: Synthesis, Characterization, and Applications. Polymer Reviews, 52(3). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

- 4. Preparation of unidirectional end-grafted alpha-helical polypeptides by solvent quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

Application of Poly(tert-leucine) in Drug Delivery Systems: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of poly(tert-leucine) in advanced drug delivery systems. Leveraging its unique structural and physicochemical properties, poly(tert-leucine) emerges as a promising hydrophobic biomaterial for the formulation of novel therapeutic carriers. This guide offers in-depth application notes, detailed experimental protocols, and the scientific rationale behind the methodological choices, ensuring a robust framework for innovation in the field.

Introduction to Poly(tert-leucine): A Hydrophobic Polypeptide for Next-Generation Drug Delivery

Poly(tert-leucine), a synthetic polypeptide, is characterized by its bulky and highly hydrophobic tert-butyl side chains. This structural feature imparts significant hydrophobicity, driving the self-assembly of poly(tert-leucine)-containing polymers into well-defined nanostructures in aqueous environments.[1] While research directly focusing on poly(tert-leucine) for drug delivery is emerging, its properties can be largely understood and extrapolated from studies on similar hydrophobic poly(amino acids), such as poly(L-leucine).[2][3] The inherent biocompatibility of poly(amino acids) further positions them as attractive materials for biomedical applications.[4]

The primary advantages of utilizing poly(tert-leucine) in drug delivery systems include:

-

Enhanced Encapsulation of Hydrophobic Drugs: The strongly hydrophobic core of poly(tert-leucine)-based nanoparticles provides an ideal environment for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.[5][6]

-

Controlled and Sustained Release: The dense, hydrophobic nature of the nanoparticle core can modulate the release kinetics of the encapsulated therapeutic, offering the potential for sustained drug delivery.[7][8]

-

Stimuli-Responsive Capabilities: By incorporating stimuli-responsive elements into the polymer design, drug release can be triggered by specific environmental cues within the body, such as changes in pH or temperature.[9][10]